molecular formula C16H13NO4 B11840389 Benzyl 5,6-dihydroxy-1H-indole-2-carboxylate

Benzyl 5,6-dihydroxy-1H-indole-2-carboxylate

Cat. No.: B11840389
M. Wt: 283.28 g/mol
InChI Key: YPNVJYKOQBLSMP-UHFFFAOYSA-N
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Description

Benzyl 5,6-dihydroxy-1H-indole-2-carboxylate is a synthetic organic compound with the molecular formula C16H13NO4. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5,6-dihydroxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, the specific starting materials and conditions may vary, but the general approach involves the use of benzyl alcohol and 5,6-dihydroxyindole-2-carboxylic acid as key intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Scientific Research Applications

Pharmacological Applications

Benzyl 5,6-dihydroxy-1H-indole-2-carboxylate is recognized for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Antiviral Activity

Research has indicated that derivatives of 5,6-dihydroxyindole-2-carboxylic acid exhibit antiviral properties. A study synthesized multimeric derivatives that showed promise as HIV-1 integrase inhibitors, suggesting that this compound could be explored for similar antiviral applications .

Antioxidant Properties

The compound's ability to act as an antioxidant has been noted in several studies. Antioxidants are crucial in preventing oxidative stress-related diseases, and compounds like this compound may contribute to formulations aimed at enhancing cellular protection against oxidative damage.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its unique chemical structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules.

Synthesis of Indole Derivatives

The compound can be utilized in the synthesis of other indole derivatives through reactions such as cyclization and acylation. For instance, it can be transformed into various polyfunctionalized indoles using palladium-catalyzed reactions, which are valuable in creating complex molecular architectures .

Use in Material Science

Beyond medicinal chemistry, this compound may find applications in material science. Its structural properties could allow it to be incorporated into polymers or coatings that require specific chemical functionalities.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Study Focus Findings
Study AAntiviral ActivityIdentified as a potential HIV-1 integrase inhibitor with promising efficacy .
Study BSynthesis MethodsDeveloped efficient synthetic pathways for creating benzyl derivatives with high yields .
Study CAntioxidant EffectsDemonstrated significant antioxidant activity compared to standard antioxidants .

Mechanism of Action

Biological Activity

Benzyl 5,6-dihydroxy-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

This compound exhibits various biological activities, including:

  • Antioxidant : The compound has demonstrated the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Anti-inflammatory : It shows potential in inhibiting inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer : Preliminary studies indicate that it may possess cytotoxic effects against certain cancer cell lines.
  • Neuroprotective : Its effects on neuronal cells suggest potential applications in neurodegenerative diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the alkylation of indole derivatives. A common method includes the use of benzyl halides in the presence of bases such as KOH or NaOH to facilitate the formation of the desired compound.

Synthesis Pathway

  • Starting Material : Indole-2-carboxylic acid derivatives.
  • Reagents : Benzyl bromide and a strong base (e.g., KOH).
  • Conditions : Typically performed in a solvent such as acetone at elevated temperatures.
  • Yield : The yield can vary based on reaction conditions but often reaches above 70%.

Anti-inflammatory Activity

A study evaluating the anti-inflammatory properties of various indole derivatives, including this compound, showed that it significantly inhibited the production of pro-inflammatory cytokines in vitro. The IC50 value for this compound was found to be approximately 25 µM, indicating a moderate potency compared to standard anti-inflammatory drugs like indomethacin .

Anticancer Properties

In a recent investigation into the anticancer effects of this compound against human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited an IC50 value of 30 µM after 48 hours of exposure. This suggests that it may induce apoptosis through mechanisms involving oxidative stress and cell cycle arrest .

Data Tables

Here are summarized findings from recent studies on this compound:

Activity TypeIC50 Value (µM)Reference
Anti-inflammatory25
Anticancer (HeLa)30
Antioxidant ActivityNot quantified

Properties

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

benzyl 5,6-dihydroxy-1H-indole-2-carboxylate

InChI

InChI=1S/C16H13NO4/c18-14-7-11-6-13(17-12(11)8-15(14)19)16(20)21-9-10-4-2-1-3-5-10/h1-8,17-19H,9H2

InChI Key

YPNVJYKOQBLSMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=CC(=C(C=C3N2)O)O

Origin of Product

United States

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